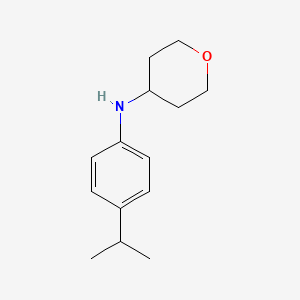
N-(2-bromophenyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)oxan-4-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)oxan-4-amine typically involves the bromination of a phenyl ring followed by the introduction of the oxan-4-amine group. One common method includes the reaction of 2-bromophenylamine with tetrahydro-2H-pyran-4-one under specific conditions to yield the desired product. The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)oxan-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products include oxides and reduced amines.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)oxan-4-amine is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the development of novel therapeutic agents targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-4-amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(2-chlorophenyl)oxan-4-amine: Similar structure with a chlorine atom instead of bromine.
N-(2-fluorophenyl)oxan-4-amine: Similar structure with a fluorine atom instead of bromine.
N-(2-iodophenyl)oxan-4-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: N-(2-bromophenyl)oxan-4-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom influences the compound’s electronic properties, making it suitable for specific reactions and applications.
Properties
IUPAC Name |
N-(2-bromophenyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLOJIGSBLKJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Cyanophenyl)methyl]urea](/img/structure/B7863859.png)
![(2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7863873.png)





![N-[(2-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7863923.png)


![N-[4-(difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B7863939.png)


![N-{[4-(Difluoromethoxy)phenyl]methyl}oxan-4-amine](/img/structure/B7863948.png)
